molecular formula C20H21FN4O B2884335 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide CAS No. 887216-35-5

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2884335
CAS No.: 887216-35-5
M. Wt: 352.413
InChI Key: UMIRPXAUYDNQCS-UHFFFAOYSA-N
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Description

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide is a complex organic compound that features a benzimidazole ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates. The final step involves the acylation of the piperidine derivative with 4-fluorophenylacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization and chromatography are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles (amines, thiols), appropriate solvents (e.g., ethanol, dichloromethane).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of nitro groups results in amines.

Scientific Research Applications

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The piperidine ring and fluorophenyl group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-chlorophenyl)acetamide
  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-bromophenyl)acetamide
  • 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-fluorophenyl)acetamide lies in the presence of the fluorophenyl group, which can significantly influence the compound’s electronic properties and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to target proteins, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c21-15-5-7-16(8-6-15)22-19(26)13-25-11-9-14(10-12-25)20-23-17-3-1-2-4-18(17)24-20/h1-8,14H,9-13H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIRPXAUYDNQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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